Methyl cyano(2-nitrophenyl)carbamate
Description
Methyl cyano(2-nitrophenyl)carbamate is a carbamate derivative featuring a 2-nitrophenyl group substituted with a cyano moiety. For instance, Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate () shares a similar scaffold, with a cyanomethyl substituent instead of a direct cyano group.
Properties
CAS No. |
49845-59-2 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl N-cyano-N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)11(6-10)7-4-2-3-5-8(7)12(14)15/h2-5H,1H3 |
InChI Key |
DMEUZWAZDGYMOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C#N)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(2-nitrophenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 2-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Methyl cyano(2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of methyl cyano(2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Nitro Position and Electronic Effects
- Methyl (4-nitrophenyl)carbamate (): The para-nitro isomer has a molecular weight of 196.16 g/mol and lacks the cyano group.
- Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate (): The 4-nitrophenyl group is integrated into a more complex structure with hydroxyl groups, which may improve hydrogen bonding but reduce stability under acidic conditions .
Cyano vs. Cyanomethyl Substituents
- 3-(Cyanomethyl)phenyl ethylmethylcarbamate (): This compound, synthesized from (3-hydroxyphenyl)acetonitrile, shows a 82.4% yield, suggesting efficient synthesis routes for cyanomethyl-substituted carbamates .
Stability and Functional Group Impact
- tert-Butyl Carbamates (): These derivatives are often used as intermediates due to the tert-butyl group’s role as a protective moiety, offering hydrolytic stability compared to methyl or ethyl carbamates .
- Ethyl vs. Methyl Esters : Ethyl carbamates () may exhibit slower hydrolysis rates than methyl esters, influencing their pharmacokinetic profiles .
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